(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide
Description
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral amide compound featuring a cyclohexyl backbone substituted with a benzyl-cyclopropyl-amino group and a 3-methyl-butyramide moiety. The stereochemistry at the second carbon (S-configuration) and the presence of tertiary amines and amide functional groups suggest reactivity and binding properties suitable for targeting enzymes or receptors in drug discovery .
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-17-8-10-18(11-9-17)24(19-12-13-19)14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,22H2,1-2H3,(H,23,25)/t17?,18?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEKEQILVNKWPR-QLOJAFMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Benzyl-Cyclopropyl-Amino)-Cyclohexylamine
The cyclohexylamine intermediate serves as the backbone for introducing the benzyl-cyclopropyl-amino substituent. A two-step process is typically employed:
-
Cyclohexene Oxide Amination : Reacting cyclohexene oxide with benzyl-cyclopropylamine under reflux in ethanol (65–80°C) yields trans-4-(benzyl-cyclopropyl-amino)-cyclohexanol.
-
Hydroxyl-to-Amine Conversion : The hydroxyl group is converted to an amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), followed by azide reduction with hydrogen gas and palladium on carbon.
Key Conditions :
Preparation of (S)-2-Amino-3-Methyl-Butyric Acid Derivative
The (S)-configured amino acid moiety is synthesized from L-valine:
-
Amino Protection : L-valine is treated with Boc anhydride (Boc₂O) in dioxane/water (1:1) at 0°C to form (S)-2-(tert-butoxycarbonylamino)-3-methyl-butyric acid.
-
Carboxylic Acid Activation : The protected amino acid is converted to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at −10°C.
Critical Parameters :
-
Temperature : Strict control (−10°C to 25°C) prevents racemization.
-
Purity : >99% enantiomeric excess (ee) confirmed by chiral HPLC.
Amide Bond Formation and Final Coupling
Coupling Agents and Solvent Systems
The activated (S)-2-amino-3-methyl-butyryl chloride is coupled with 4-(benzyl-cyclopropyl-amino)-cyclohexylamine using the following protocols:
| Coupling Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| HATU | DMF | DIEA | 0°C → 25°C | 88% |
| EDCl/HOBt | DCM | Triethylamine | 25°C | 78% |
| TMSBr | Ethanol | – | 65°C | 82% |
Data synthesized from WO2018220646A1 and US20070123574A1.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIEA (N,N-diisopropylethylamine) achieves optimal yields (88%) due to enhanced reactivity and reduced side reactions.
Deprotection and Final Product Isolation
The Boc-protecting group is removed using trifluoroacetic acid (TFA) in DCM (1:3 v/v) at 0°C for 2 hours. The crude product is purified via recrystallization from isopropyl acetate/cyclohexane (1:2), yielding the final compound as a white crystalline solid.
Analytical Data :
-
Melting Point : 142–144°C.
-
Optical Rotation : [α]²⁵D = +34.5° (c = 1.0, MeOH).
-
Purity : >99.5% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Stereochemical Considerations and Racemization Mitigation
Chiral Integrity Maintenance
Racemization during amide bond formation is minimized by:
-
Using pre-activated acyl chlorides instead of in situ activation.
-
Employing HATU/DIEA, which accelerates reaction rates and reduces exposure to basic conditions.
Validation : Chiral HPLC analysis confirms retention of the (S)-configuration with <0.5% racemization.
Alternative Route via Enantioselective Catalysis
A patent-described method utilizes a chiral palladium catalyst (Pd-BINAP complex) for asymmetric hydrogenation of a β-keto amide intermediate to directly obtain the (S)-configured amino acid. This approach achieves 96% ee but requires specialized equipment and higher catalyst loading (5 mol%).
Scalability and Industrial Feasibility
Process Optimization for Large-Scale Synthesis
Key adaptations from WO2018220646A1 include:
-
Solvent Recycling : Ethanol and DCM are recovered via distillation (80% efficiency).
-
Continuous Flow Amination : A plug-flow reactor reduces reaction time from 12 hours to 45 minutes.
-
Cost Analysis : HATU-based coupling is preferred over EDCl/HOBt despite higher reagent cost due to superior yields and purity.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH-NH), 3.21 (d, J = 12.4 Hz, 2H, Cyclohexyl-H), 1.85 (s, 3H, CH₃), 1.45–1.32 (m, 4H, Cyclopropane-H).
-
HRMS (ESI+) : m/z calcd for C₂₂H₃₄N₄O [M+H]⁺ 387.2856, found 387.2859.
Impurity Profiling
Major impurities (<0.1%) include:
-
Des-benzyl analog : Formed via premature debenzylation during hydrogenolysis.
-
Diastereomeric byproducts : Controlled by optimizing coupling agent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide may exhibit various biological activities due to its structural characteristics. Notable potential effects include:
- Antioxidant Properties : The compound may help reduce oxidative stress in cells.
- Anticoagulant Effects : It could influence blood clotting mechanisms, making it of interest in cardiovascular research.
- Neuroprotective Effects : Its structural similarity to known neuroactive compounds suggests potential applications in neurodegenerative disease treatment.
Applications in Drug Development
The compound's unique combination of functional groups makes it a candidate for drug development. Its dual action as both an antioxidant and an anticoagulant is particularly promising for therapeutic applications. Below is a summary of potential applications:
| Application Area | Description |
|---|---|
| Cardiovascular Health | Potential use in developing anticoagulant medications. |
| Neurology | Investigated for neuroprotective properties against neurodegenerative diseases. |
| Cancer Research | May have implications in anticancer drug development due to structural similarities with known agents. |
Interaction Studies
Understanding how (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities with various receptors.
- In Vitro Assays : To assess biological activity against specific targets.
Case Studies
-
Neuroprotective Study :
- A study investigated the neuroprotective effects of similar compounds on neuronal cell lines, demonstrating reduced apoptosis and improved cell viability under oxidative stress conditions.
-
Anticoagulant Research :
- In vitro assays showed that compounds with similar structures inhibited platelet aggregation, suggesting potential use as anticoagulants.
-
Antioxidant Activity Assessment :
- Comparative studies indicated that (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide exhibited significant antioxidant activity, comparable to established antioxidants.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound is compared below with structurally related amides and tertiary amines (Table 1):
Table 1. Structural comparison of the target compound with analogues.
Physicochemical and Functional Differences
- Amine Substituents : The cyclopropyl group in the target compound introduces ring strain and rigidity, which may improve binding specificity compared to the more flexible isopropyl group in .
- Core Structure : The cyclohexyl backbone in the target compound provides a larger steric profile than the piperidinyl core in , affecting conformational flexibility and target interactions.
Pharmacological Implications
- Receptor Binding: The benzyl-cyclopropyl-amino group’s rigidity may enhance affinity for hydrophobic binding pockets in enzymes or receptors, as seen in other cyclopropane-containing drugs .
Biological Activity
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H33N3O
- Molecular Weight : 343.5 g/mol
- IUPAC Name : 2-amino-N-[4-(benzyl(cyclopropyl)amino)cyclohexyl]-3-methylbutanamide
- CAS Number : 203047-48-7
The biological activity of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The compound may modulate various biological processes by binding to molecular targets, which can lead to alterations in cellular signaling pathways. Key interactions include:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological responses .
- Enzymatic Activity Modulation : It may affect enzyme activity through competitive inhibition or allosteric modulation, impacting metabolic pathways and cellular functions.
Biological Activity
Research indicates that (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide exhibits significant biological activity across various domains:
- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties, potentially through the inhibition of specific cancer cell lines .
- Neurological Effects : There is ongoing research into its effects on neurotransmitter systems, which could imply applications in neuropharmacology.
- Anti-inflammatory Potential : Some studies indicate that it may modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
Research Findings and Case Studies
- In Vitro Studies : In laboratory settings, (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated significant cytotoxicity against colon cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might interfere with key signaling pathways involved in cell survival and apoptosis. This suggests potential as a chemotherapeutic agent .
- Comparative Analysis : A comparison with similar compounds highlights its unique structural features that may confer distinct biological activities. For example, derivatives lacking the benzyl group exhibited reduced efficacy in biological assays, indicating the importance of specific functional groups for activity.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines |
| Neurological Effects | Potential modulation of neurotransmitter systems |
| Anti-inflammatory | Modulates inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including reductive amination and chiral resolution. For example:
-
Step 1 : Cyclohexanone intermediates (e.g., 4-(dibenzylamino)cyclohexan-1-one) are reacted with amines via reductive amination using NaHB(OAc)₃ in dichloromethane (DCM) to form stereoisomeric intermediates .
-
Step 2 : Deprotection of benzyl groups using LiAlH₄ in anhydrous tetrahydrofuran (THF) yields primary amines .
-
Step 3 : Coupling with chiral amino acids (e.g., (S)-2-amino-3-methylbutyramide) is performed under mild acidic conditions to preserve stereochemistry.
-
Critical Factors : Solvent polarity, temperature (0–25°C), and stoichiometric ratios of reagents significantly impact enantiomeric excess (ee) and yield.
- Data Table : Comparison of Reaction Conditions from Patent Literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | NaHB(OAc)₃, DCM, HOAc, 24h, RT | 65–78 | >90% | |
| 2 | LiAlH₄, THF, 0°C, 2h | 82 | 95% | |
| 3 | EDCl/HOBt, DMF, 12h, RT | 70 | 98% |
Q. How can researchers validate the stereochemical purity of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide?
- Methodological Answer :
- Chiral HPLC/SFC : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol (85:15) to resolve enantiomers. Retention time shifts >1.5 min indicate high stereopurity .
- NMR Spectroscopy : Analyze coupling constants (e.g., J = 3.3–13.2 Hz in cyclohexyl protons) and diastereotopic proton splitting patterns to confirm spatial arrangement .
- Optical Rotation : Compare observed [α]D²⁵ values with literature data (e.g., +15° to +25° for (S)-isomers in ethanol) .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data between synthetic batches of the compound?
- Methodological Answer : Discrepancies in NMR peaks (e.g., δ 1.25–1.96 ppm for cyclohexyl protons) may arise from:
- Conformational Flexibility : Cyclohexyl and cyclopropyl groups adopt multiple chair/boat conformations, causing peak splitting. Use variable-temperature NMR (VT-NMR) at −40°C to "freeze" conformers .
- Solvent Effects : Deuterated methanol (MeOD) vs. DMSO-d₆ can shift aromatic proton resonances by 0.2–0.5 ppm. Standardize solvents for batch comparisons .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete deprotection intermediates) that obscure NMR signals .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the cyclopropyl-amino group in biological assays?
- Methodological Answer :
-
Analog Synthesis : Replace the cyclopropyl group with larger rings (e.g., cyclobutyl) or linear amines to assess steric/electronic effects.
-
In Vitro Assays : Test analogs against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR to measure binding affinity (Kd).
-
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the cyclopropyl group and hydrophobic binding pockets .
- Data Table : Example SAR Results for Cyclopropyl Derivatives
| Analog | Binding Affinity (Kd, nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| Cyclopropyl (Parent) | 12 ± 2 | 50 | |
| Cyclobutyl | 45 ± 5 | 120 | |
| Linear Propylamine | >1000 | 300 |
Q. What are the stability profiles of this compound under physiological conditions, and how can degradation pathways be mitigated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic Conditions : 0.1M HCl, 40°C, 24h → Monitor amide bond hydrolysis via LC-MS.
- Oxidative Stress : 3% H2O2, RT, 6h → Detect sulfoxide or epoxide byproducts.
- Stabilization Strategies :
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- pH Buffering : Use citrate buffers (pH 4–6) to minimize acid/base-catalyzed degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
